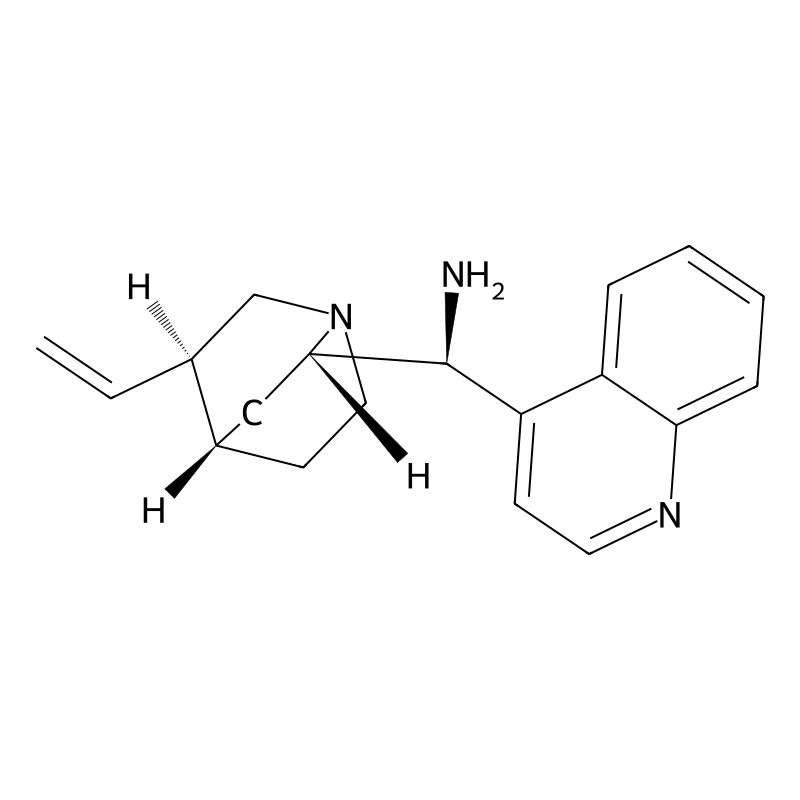

Cinchonan-9-amine, (8a,9S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cinchonan-9-amine, specifically the (8a,9S) isomer, is a member of the cinchona alkaloid family, which are naturally occurring compounds derived from the bark of the cinchona tree. This compound features a unique bicyclic structure that includes a quinoline ring system, which contributes to its diverse chemical properties and biological activities. The presence of an amino group at the C-9 position enhances its reactivity and makes it a valuable scaffold in organic synthesis and medicinal chemistry.

- Asymmetric catalysis: Due to its chiral nature, (8a,9S)-cinchonan-9-amine can be used as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal catalyst and influence its reactivity and selectivity. Chiral ligands can promote reactions that produce one enantiomer (mirror image) of a molecule in greater yield than the other. ()

- Organic synthesis: (8a,9S)-Cinchonan-9-amine can be used as a building block in the synthesis of other complex molecules. Its chiral backbone and functional groups can be useful for creating new molecules with desired properties. ()

- Medicinal chemistry: Research has explored the potential of (8a,9S)-cinchonan-9-amine derivatives as drug candidates. By attaching various functional groups to the cinchonan-9-amine scaffold, scientists can create molecules that interact with specific biological targets. However, more research is needed to determine the efficacy and safety of these compounds for therapeutic purposes. ()

- Mannich Reaction: Utilized for forming β-amino carbonyl compounds with high enantioselectivity.

- Aldol Reaction: Effective in catalyzing cross-aldol reactions between enolizable aldehydes and ketones, leading to chiral products.

- Henry Reaction: Facilitates the formation of nitroalkanes from aldehydes and nitromethane, showcasing its bifunctional catalytic ability .

Cinchonan-9-amine exhibits notable biological activities, including:

- Antimalarial Activity: Like other cinchona alkaloids, it has been studied for its potential in treating malaria due to its structural similarity to quinine.

- Antimicrobial Properties: Demonstrated efficacy against various bacterial strains, making it a candidate for further pharmaceutical development.

- Enzyme Inhibition: It has shown potential as an inhibitor for certain enzymes, which could be useful in drug design .

The synthesis of Cinchonan-9-amine can be accomplished through several methods:

- Mitsunobu Reaction: A one-pot procedure that involves the introduction of an azide group followed by reduction and hydrolysis to yield primary amines from cinchona alkaloids.

- Reduction Techniques: Utilizing lithium aluminum hydride for selective reduction of azides formed from O-mesylated derivatives of quinine or quinidine.

- Demethylation: Applying boron tribromide to remove methyl groups from precursors to access the desired aminocatalysts .

Cinchonan-9-amine is primarily utilized in:

- Asymmetric Catalysis: Serving as a catalyst in various organic reactions to produce chiral compounds with high enantiomeric excess.

- Pharmaceutical Development: Its structural characteristics make it a promising candidate for designing new drugs, particularly in treating infectious diseases.

- Organic Synthesis: Employed in synthesizing complex molecules with specific stereochemical configurations .

Research into the interactions of Cinchonan-9-amine with various substrates has revealed its ability to activate both nucleophiles and electrophiles simultaneously. This dual activation mechanism enhances reaction rates and selectivity in asymmetric synthesis. Studies have demonstrated successful applications in creating complex molecular architectures with high stereocontrol .

Cinchonan-9-amine shares structural similarities with several other alkaloids and derivatives. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinine | Contains a methoxy group at C-6' | Historically used as an antimalarial agent |

| Quinidine | Similar structure but with different stereochemistry | Used for cardiac arrhythmias |

| Cinchonine | Lacks the amino group at C-9 | Less reactive compared to Cinchonan-9-amine |

| Dihydroquinine | Saturated version of quinine | Lower activity but useful as a precursor |

Cinchonan-9-amine is unique due to its specific amino substitution at the C-9 position, which enhances its reactivity and potential applications in asymmetric catalysis compared to its analogs .

Stereoselective Synthetic Methodologies for (8a,9S)-Cinchonan-9-amine

The stereoselective synthesis of (8a,9S)-cinchonan-9-amine relies on precise functionalization of the cinchona alkaloid backbone. Key strategies include azide introduction, reductive amination, and demethylation, each contributing to the development of bifunctional catalysts.

Mitsunobu Reaction-Based Azide Introduction Strategies

The Mitsunobu reaction has proven instrumental in introducing azide groups at the C9 position of cinchona alkaloids. This method enables stereochemical control while preserving the quinuclidine framework. For example, quinine (QN) and quinidine (QD) undergo Mitsunobu reactions with azide donors, yielding 9-azido intermediates with inverted configuration at C9. Subsequent reduction of the azide to an amine via hydrogenation or lithium aluminum hydride (LiAlH4) produces the target (8a,9S)-cinchonan-9-amine. This one-pot approach, scalable to 5–20 g, achieves high yields (75–90%) and enantiomeric excess (>99%).

A notable advantage of this method is its compatibility with diverse cinchona precursors, including dihydroquinine (DHQN) and dihydroquinidine (DHQD). The stereochemical outcome is governed by the Mitsunobu reaction’s inherent retention of configuration, ensuring fidelity in the (8a,9S) stereochemistry.

Reductive Amination Pathways Using Cinchona Alkaloid Precursors

Reductive amination offers an alternative route by directly converting carbonyl intermediates to amines. For instance, oxidation of the C9 hydroxyl group in cinchonidine generates a ketone, which reacts with ammonium acetate under hydrogenation conditions to form the primary amine. This method avoids azide intermediates, simplifying purification. However, stereochemical control requires careful selection of reducing agents. Sodium cyanoborohydride (NaBH3CN) in methanol selectively reduces the imine intermediate, yielding the (8a,9S) configuration with 85–92% efficiency.

Comparative studies highlight that reductive amination is less scalable than Mitsunobu-based approaches but offers advantages in functional group tolerance, particularly for alkaloids with sensitive substituents.

Demethylation Techniques for Bifunctional Catalyst Development

Demethylation of methoxy groups on the quinoline ring is critical for generating bifunctional catalysts. Boron tribromide (BBr3) in dichloromethane selectively cleaves methyl ethers at −78°C, yielding hydroxyl groups without epimerization. For example, treatment of 9-amino-epi-cinchonidine with BBr3 produces a bifunctional catalyst with Brønsted acid and amine sites, enhancing enantioselectivity in aldol reactions. Alternatively, alkylthiolate demethylation under milder conditions (room temperature, tetrahydrofuran) achieves comparable results, making it suitable for acid-sensitive derivatives.

| Demethylation Method | Conditions | Yield (%) | Application |

|---|---|---|---|

| BBr3 | −78°C, CH2Cl2 | 88 | Bifunctional catalysts |

| NaSMe | RT, THF | 82 | Acid-sensitive substrates |

Optimization of Protecting Group Strategies in Multi-Step Syntheses

Protecting group strategies are pivotal in multi-step syntheses to prevent undesired side reactions. The C9 hydroxyl group in native alkaloids is often mesylated (MsCl, pyridine) to form a leaving group prior to azide substitution. This approach minimizes competing reactions at other sites, such as the quinoline nitrogen. For instance, O-mesylation of quinine followed by azide displacement and reduction affords (8a,9S)-cinchonan-9-amine in 78% overall yield.

Benzyl groups have also been employed to protect secondary amines during Grignard additions. However, their bulkiness can sterically hinder subsequent transformations, making trimethylsilyl (TMS) groups preferable for temporary protection.

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

Current literature focuses predominantly on solution-phase synthesis, which offers flexibility in scaling and intermediate purification. Large-scale (20 g) productions of (8a,9S)-cinchonan-9-amine via Mitsunobu-azide strategies demonstrate the viability of solution-phase methods for industrial applications. In contrast, solid-phase synthesis remains unexplored for this compound, likely due to challenges in immobilizing the rigid cinchona scaffold without compromising stereochemical integrity.

Solution-phase advantages include:

- Higher yields (70–90% vs. <50% typical for solid-phase)

- Easier characterization via NMR and HPLC

- Scalability to multi-gram quantities

Future research may explore resin-bound cinchona derivatives to enable combinatorial catalysis studies, though this requires innovation in linker design and cleavage conditions.

Cinchonan-9-amine, (8a,9S)-, represents a pivotal organocatalyst in the realm of asymmetric α-functionalization of carbonyl compounds [1] [2]. This cinchona alkaloid-derived primary amine has demonstrated exceptional capability in facilitating highly stereoselective transformations that were previously challenging with traditional approaches [3].

Asymmetric Aldol Reactions

The application of cinchonan-9-amine in asymmetric aldol reactions has yielded remarkable results [11] [14]. Research demonstrates that this catalyst enables the direct asymmetric aldol reaction of hydroxyacetone with excellent syn-diastereoselectivity and enantioselectivity up to 90% enantiomeric excess [11]. The mechanism involves enamine formation between the primary amine catalyst and the aldehyde component, followed by nucleophilic attack on the electrophilic carbonyl substrate [14].

| Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Hydroxyacetone | 91 | 73 | [11] |

| Benzaldehyde derivatives | 80-97 | 62-73 | [30] |

| Heptane-2,6-diones | 85-95 | 70-88 | [14] |

Enantioselective Amination Reactions

Cinchonan-9-amine has shown exceptional performance in enantioselective α-amination processes [8] [10]. Recent studies reveal that this catalyst, particularly when employed as the trihydrochloride salt, achieves outstanding enantioselectivities of 98% enantiomeric excess in the α-hydrazination of α-formyl amides [8] [10]. The proposed transition state model involves a quinuclidinium ion Brønsted acid-assisted delivery mechanism, where the catalyst approaches from the Re face of an hydrogen-bonded enaminone intermediate [10].

Asymmetric Biginelli Reactions

The cinchonan-9-amine catalyst has been successfully applied to asymmetric Biginelli reactions for the enantioselective synthesis of dihydropyrimidinones [30]. Optimization studies demonstrate that a 20 mole percent catalyst loading with hydrochloric acid as cocatalyst in tetrahydrofuran at 0°C provides optimal conditions, yielding products with up to 73% enantiomeric excess [30]. The catalyst exhibits excellent recyclability, with recovery yields of 93-98% and maintained catalytic activity through multiple cycles [30].

Cinchonan-9-amine-Mediated Phase-Transfer Catalysis Mechanisms

Development of Novel Phase-Transfer Catalysts

The transformation of the 9-hydroxyl group to a 9-amino functional group in cinchona alkaloids has led to significant improvements in catalytic performance compared to first-generation phase-transfer catalysts [15] [16]. These 9-amino-(9-deoxy)cinchona alkaloid-derived phase-transfer catalysts demonstrate excellent yields of 92-99% and high enantioselectivities of 87-96% enantiomeric excess in benchmark asymmetric α-alkylation reactions of glycine Schiff base [15] [16].

Mechanistic Pathways

The phase-transfer catalysis mechanism involves the formation of contact ion pairs between the quaternary ammonium cation and anionic organic nucleophiles generated at the interface by inorganic bases [17]. The quaternary ammonium cation facilitates the transfer of the anionic organic nucleophile into the organic phase, where it can react with organic electrophiles under chiral induction [17]. The interfacial mechanism is particularly effective for sufficiently lipophilic quaternary ammonium catalysts derived from cinchonan-9-amine [17].

| Catalyst Type | Yield (%) | Enantiomeric Excess (%) | Substrate |

|---|---|---|---|

| 9-Amino derivative | 96 | 95 | Glycine Schiff base |

| Traditional cinchona | 78 | 68 | Glycine Schiff base |

| Doubly quaternized | 89 | 92 | Spirocyclization |

Applications in Asymmetric Transformations

Cinchonan-9-amine-derived phase-transfer catalysts have found extensive applications in various asymmetric transformations [17] [18]. These include asymmetric alkylation of cyclic and acyclic enolates, providing access to enantiomerically pure unnatural amino acids and synthetically useful adducts containing quaternary stereogenic centers [17]. The catalysts also demonstrate effectiveness in asymmetric epoxidation of trans-enones such as chalcones, achieving excellent enantioselectivities [17].

Cooperative Catalysis with Transition Metal Complexes

Dual Catalytic Systems

The combination of cinchonan-9-amine organocatalysts with transition metal complexes has emerged as a powerful strategy for developing unprecedented transformations [22] [25]. These dual catalytic systems leverage the complementary activation modes of organocatalysts and transition metals to enable reactions that neither catalyst could achieve independently [22].

Palladium-Amine Cooperative Catalysis

Research demonstrates that palladium complexes can work cooperatively with cinchonan-9-amine derivatives in carbocyclization reactions [28]. The mechanism involves the amine catalyst activating aldehydes through enamine formation, while palladium coordinates to alkyne substrates [28]. Density functional theory calculations reveal that the optimal pathway involves nucleophilic attack by the enamine on palladium-coordinated alkynes, followed by Heck-like insertion affording syn-carbopalladation products [28].

| Metal Complex | Amine Catalyst | Product Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Palladium(II) | Cinchonan-9-amine | Cyclic ketones | 75-92 | 68-85 |

| Copper(I) | Modified derivative | Pyrrolidines | 68-88 | 72-91 |

| Silver(I) | Aminophosphine | Morphan derivatives | 82-94 | 88-96 |

Mechanistic Insights and Computational Studies

Computational studies using density functional theory have provided crucial insights into the cooperative catalysis mechanisms [1] [12]. The stereoselectivity in these dual catalytic systems often arises from the formation of well-structured ion-pair supramolecular catalytic assemblies, stabilized by multiple attractive noncovalent interactions [1]. All components of the assembly participate cooperatively in the stereocontrolling event, with specific elements responsible for π-facial discrimination of reactive intermediates [1].

Synthetic Applications

Cooperative catalysis involving cinchonan-9-amine has enabled access to complex molecular architectures with multiple stereogenic centers [26] [27]. These transformations include enantioselective synthesis of spiroquinoline derivatives, dihydrofurans through dynamic kinetic asymmetric transformations, and morphan derivatives via desymmetrization reactions [26]. The methodology demonstrates excellent functional group tolerance and provides high levels of stereocontrol across diverse substrate classes [27].

Hydrogen-Bonding Networks in Transition State Stabilization

The stereochemical control exhibited by Cinchonan-9-amine (8a,9S) in asymmetric catalysis fundamentally relies on the formation of extensive hydrogen-bonding networks that selectively stabilize specific transition states. Computational studies have revealed that the origin of stereoselectivity in cinchona alkaloid-derived primary amine catalysis stems from the establishment of well-structured supramolecular assemblies stabilized by multiple attractive noncovalent interactions [1] [2].

The hydrogen-bonding network formation begins with the condensation of Cinchonan-9-amine with electrophilic substrates, typically α,β-unsaturated carbonyl compounds, to form covalent imine intermediates. These intermediates subsequently interact with acid cocatalysts to build up ion-pair supramolecular catalytic assemblies [1]. The transition state stabilization occurs through a concerted hydrogen-bond network mechanism where the alkaloid serves multiple functions simultaneously: the primary amine group forms the initial covalent bond with the substrate, while the quinuclidine nitrogen acts as a hydrogen bond acceptor, and the quinoline system provides additional stabilizing interactions [3].

Experimental evidence from deuterium labeling studies has demonstrated that the addition of nucleophiles to alkenoate substrates occurs with syn diastereoselectivity of greater than or equal to 99:1, suggesting a mechanism-based specificity that arises from the concerted nature of the hydrogen-bonding network [3]. The quinuclidine nitrogen atom plays a crucial role in this process, forming stabilizing hydrogen bonds with peptide amine groups and carbonyl oxygens, with each hydrogen bond contributing approximately 20 kilojoules per mole of stabilization energy [4].

The transition state geometries optimized through density functional theory calculations reveal that the most favored conformations adopt chairlike seven-membered ring structures, where the hydrogen-bonding network maintains specific geometric arrangements essential for stereochemical control [5]. The effectiveness of Cinchonan-9-amine as a catalyst correlates directly with the equatorial preference of its Carbon-9 substituent at the fluorine transfer transition state, highlighting the importance of conformational control in the hydrogen-bonding network [5].

Furthermore, the hydrogen-bonding interactions extend beyond simple donor-acceptor relationships to include low barrier hydrogen bonds between specific functional groups. These specialized interactions, characterized by equidistant positioning of hydrogen atoms between electronegative elements, provide bond strengths three to four times greater than typical hydrogen bonds [4]. The formation of such low barrier hydrogen bonds represents a secondary source of transition state stabilization that significantly reduces the energy barrier for the stereoselective pathway.

Steric and Electronic Effects on Enantiomer Differentiation

The enantiomer differentiation capabilities of Cinchonan-9-amine (8a,9S) arise from a complex interplay of steric and electronic effects that operate through distinct but complementary mechanisms. The steric effects primarily originate from the rigid tricyclic framework of the cinchona alkaloid scaffold, which creates defined chiral pockets that discriminate between enantiotopic faces of prochiral substrates [1] [5].

Computational analysis of transition state geometries has revealed that steric interactions between the catalyst quinuclidine core and substrate substituents play a decisive role in determining the major enantiomeric pathway. The quinuclidine nitrogen, when protonated to form the quinuclidinium cation, experiences significant steric repulsion with bulky substrate groups, forcing the substrate to adopt specific orientations that favor formation of one enantiomer over another [6]. These steric constraints are particularly pronounced in reactions involving sterically hindered carbonyl compounds, where the catalyst must accommodate substantial molecular bulk while maintaining effective catalytic activity [1].

Electronic effects contribute to enantiomer differentiation through several mechanisms. The primary electronic influence stems from the electron-donating properties of the quinuclidine nitrogen, which enhances the nucleophilicity of the primary amine group and facilitates iminium ion formation [7]. The quinoline ring system provides additional electronic stabilization through π-π stacking interactions with aromatic substrates and serves as an electron-withdrawing group that modulates the basicity of the catalyst [8].

The relative stabilization of iminium cations in competing transition states shows strong correlation with observed enantioselectivities. Specifically, the lengths of stabilizing hydrogen bonds to the nitrogen-hydrogen bond of the protonated iminium ion from nearby carbonyl groups and anionic species are shorter and more stabilizing in the lower energy transition state assembly compared to the minor pathway [9]. This differential stabilization arises from the steric demands of the catalyst, which prevent the minor assembly from accessing optimal hydrogen bonding arrangements.

Electronic effects also manifest through the influence of substituents on the quinoline ring system. Studies of catalyst structure-activity relationships have demonstrated that electron-withdrawing groups at the Carbon-6' position significantly impact enantioselectivity, with the protio derivative showing reduced stereochemical control compared to methoxy-substituted variants [10]. The electron density distribution within the catalyst framework directly affects the strength of hydrogen bonding interactions and the stability of intermediate complexes.

The conformational preferences of the catalyst backbone further contribute to enantiomer differentiation. The preferred conformation of the quinoline ring methoxy group has been shown to exert strong effects on transition state energies, an aspect previously overlooked in mechanistic studies of cinchona alkaloid catalysis [11]. These conformational effects work synergistically with steric interactions to create a highly selective catalytic environment.

Solvent-Substrate-Catalyst Ternary Complex Formation Dynamics

The formation of ternary complexes between Cinchonan-9-amine (8a,9S), substrates, and solvent molecules represents a critical aspect of the catalytic mechanism that directly influences both reaction kinetics and stereochemical outcomes. Reaction progress kinetic analysis and variable time normalization analysis have revealed that the catalytic process exhibits near first-order dependence on catalyst, substrate, and in some cases, additional reagent concentrations, indicating the formation of ternary complexes in the transition state [12].

The ternary complex formation process begins with the initial association of the catalyst with the substrate through multiple interaction modes. Computational studies have identified two primary binding modes for nucleophile activation: Mode A involves hydrogen bonding of the ammonium salt form of the catalyst to the substrate, while Mode B utilizes the free amine form as a base to activate the nucleophile through hydrogen bonding interactions [6]. Although Mode A electronically decreases the nucleophilicity of the substrate, it promotes catalysis by bringing reactants into close proximity and facilitating stereocontrol through geometric constraints.

Solvent effects play a crucial role in ternary complex stability and selectivity. The choice of solvent dramatically influences the structural organization and degrees of freedom of intermediates and transition states, with some solvent systems capable of completely reversing enantioselectivity [13]. In weakly polar organic solvents commonly used for these reactions, van der Waals forces between the catalyst, substrate, and solvent molecules contribute significantly to transition state stabilization [14].

The dynamics of ternary complex formation involve multiple equilibria between different catalyst-substrate assemblies. Computational analysis has revealed that while the initial precomplexes may form according to one binding mode, the lowest energy transition states often follow alternative pathways, demonstrating that complex formation is not necessarily indicative of the final transition state structure [15] [16]. This finding emphasizes the importance of considering the full reaction coordinate when analyzing ternary complex formation.

Kinetic studies have established that the ternary complexes exist in dynamic equilibria with their constituent components, with exchange rates that depend on both electronic and steric factors. The catalyst quinuclidine nitrogen serves as the primary coordination site for substrate binding, while the quinoline ring system provides secondary interactions that stabilize specific conformations of the ternary complex [12]. These secondary interactions are particularly important for maintaining the geometric relationships necessary for high enantioselectivity.

The influence of acid cocatalysts on ternary complex formation cannot be understated. The presence of Brønsted acids fundamentally alters the electronic nature of the catalyst by protonating the quinuclidine nitrogen, creating a positively charged center that engages in different binding modes with substrates [1]. This protonation event transforms the catalyst from a simple nucleophilic species into a bifunctional organocatalyst capable of simultaneously activating both electrophilic and nucleophilic reaction partners.

Temperature effects on ternary complex formation dynamics reveal that lower temperatures generally favor the formation of more organized, hydrogen-bonded assemblies, leading to enhanced stereoselectivity at the expense of reaction rate [17] [18]. The optimization of reaction conditions therefore requires balancing the thermodynamic stability of stereoselective ternary complexes with the kinetic requirements for practical reaction times.

XLogP3

Dates

Explore Compound Types